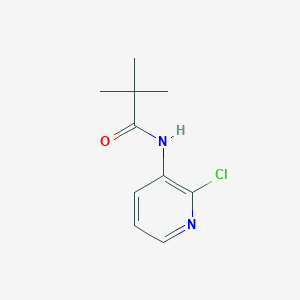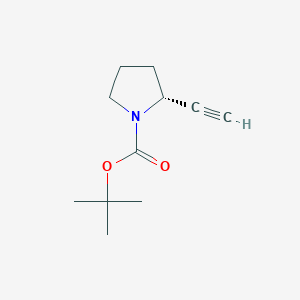
(R)-1-Boc-2-Ethynylpyrrolidine
描述
®-1-Boc-2-Ethynylpyrrolidine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with an ethynyl group at the second position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This structure imparts unique reactivity and stability, making it valuable in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-Ethynylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with ®-2-pyrrolidone.
Protection: The nitrogen atom of ®-2-pyrrolidone is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to yield ®-1-Boc-2-pyrrolidone.
Ethynylation: The protected pyrrolidone undergoes ethynylation using a strong base like sodium hydride and an ethynylating agent such as ethynyl bromide to form ®-1-Boc-2-Ethynylpyrrolidine.
Industrial Production Methods: Industrial production of ®-1-Boc-2-Ethynylpyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time.
Types of Reactions:
Oxidation: ®-1-Boc-2-Ethynylpyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or osmium tetroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, aqueous conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethyl-substituted pyrrolidines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
科学研究应用
®-1-Boc-2-Ethynylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Medicine: It is utilized in the design and synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.
Industry: The compound finds applications in the production of fine chemicals and specialty materials, contributing to advancements in material science and nanotechnology.
作用机制
The mechanism of action of ®-1-Boc-2-Ethynylpyrrolidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical pathways and physiological processes. The ethynyl group can participate in covalent bonding with target proteins, altering their function and activity.
相似化合物的比较
- ®-1-Boc-2-Ethylpyrrolidine
- ®-1-Boc-2-Propynylpyrrolidine
- ®-1-Boc-2-Butynylpyrrolidine
Comparison:
®-1-Boc-2-Ethylpyrrolidine: Lacks the triple bond, resulting in different reactivity and stability.
®-1-Boc-2-Propynylpyrrolidine: Contains a propynyl group, which may affect its steric and electronic properties compared to the ethynyl group.
®-1-Boc-2-Butynylpyrrolidine: Features a longer carbon chain, influencing its solubility and interaction with molecular targets.
®-1-Boc-2-Ethynylpyrrolidine stands out due to its unique ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNQAKTJFISL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437478 | |
| Record name | (R)-1-Boc-2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130418-90-5 | |
| Record name | (R)-1-Boc-2-Ethynylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-ethynylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
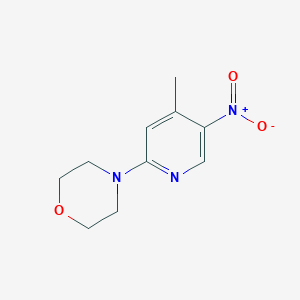
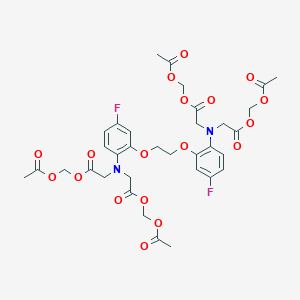
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

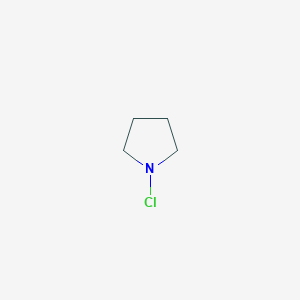
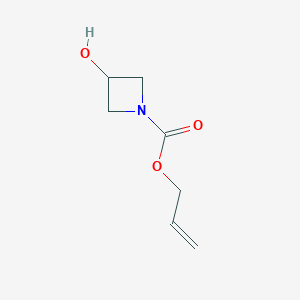
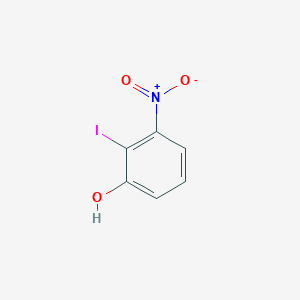
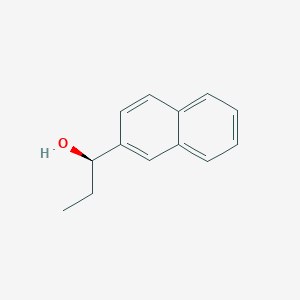
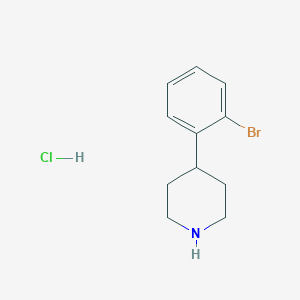
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)


